4-Methylbenzenesulfonothioic o-acid
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Overview
Description
4-Methylbenzenesulfonothioic o-acid, also known as p-toluenesulfonothioic acid, is an organic compound with the molecular formula C7H8O2S2. It is a derivative of benzenesulfonothioic acid, where a methyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonothioic o-acid can be synthesized through several methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with sodium sulfide. The reaction typically takes place in an aqueous medium under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonothioic o-acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted aromatic compounds .
Scientific Research Applications
4-Methylbenzenesulfonothioic o-acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonothioic o-acid involves its interaction with molecular targets through its sulfonothioic group. This group can participate in various chemical reactions, leading to the formation of different products. The pathways involved include nucleophilic attack and electrophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonothioic acid: The parent compound without the methyl group.
4-Methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonothioic group.
Uniqueness
4-Methylbenzenesulfonothioic o-acid is unique due to the presence of both a methyl group and a sulfonothioic group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
45936-43-4 |
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Molecular Formula |
C7H8O2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
hydroxy-(4-methylphenyl)-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H8O2S2/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) |
InChI Key |
SSBBQNOCGGHKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=S)O |
Origin of Product |
United States |
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